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molecular formula C6H14Cl2Si B100300 Chloro(3-chloro-2-methylpropyl)dimethylsilane CAS No. 18145-83-0

Chloro(3-chloro-2-methylpropyl)dimethylsilane

Cat. No. B100300
M. Wt: 185.16 g/mol
InChI Key: RMILLRSLWHOHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04614812

Procedure details

In a 100 ml apparatus, there were combined 22.3 g (0.1 mol) of MD'M, 9.5 g (0.01 mol) of Me2SiHCl, and 9.1 g (0.1 mol) of methallyl chloride, followed by 0.015 ml Pt catalyst solution at 50° C. There was an exothermic reaction to 96° C. in 6 min. The complete reaction was vacuum distilled yielding 13.28 g (71.8%) of Me2SiClCH2CHMeCH2Cl and 8.63 g (27.6%) of M2D'CH2CHMeCH2Cl. This example indicates that neither MD'M nor Me2SiHCl is an effective promoter for reaction of the other with methallyl chloride when used at the equimolar level. The yield based on methallyl chloride was 99.4%, indicating very efficient reaction of the olefinic reactant.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.015 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SiH:1]([Cl:4])([CH3:3])[CH3:2].[CH2:5]([Cl:9])[C:6](=[CH2:8])[CH3:7]>>[Si:1]([CH2:7][CH:6]([CH2:5][Cl:9])[CH3:8])([CH3:3])([CH3:2])[Cl:4]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
[SiH](C)(C)Cl
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Three
Name
Pt
Quantity
0.015 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction to 96° C. in 6 min
Duration
6 min
CUSTOM
Type
CUSTOM
Details
The complete reaction
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
[Si](Cl)(C)(C)CC(C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 13.28 g
YIELD: PERCENTYIELD 71.8%
YIELD: CALCULATEDPERCENTYIELD 717.2%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.63 g
YIELD: PERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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